(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Esterification: It can convert alcohols into esters.
Carbamoylation: It is used to form carbamates and ureas.
Common reagents and conditions for these reactions include the use of amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and carbamates .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for peptide coupling and the formation of amides, esters, and carbamates.
Biology: It is used in the synthesis of biologically active molecules and peptides.
Medicine: It is used in the development of pharmaceuticals and drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by activating carboxylic acids to react with amines. The mechanism involves the formation of an intermediate imidazolide, which then reacts with the amine to form the desired amide product .
Comparison with Similar Compounds
Carbonyldiimidazole is unique compared to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) due to its ease of handling and lower toxicity. Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
- N,N’-Carbonyldiimidazole (CDI)
Carbonyldiimidazole is preferred in many applications due to its stability and efficiency in forming amide bonds .
Properties
IUPAC Name |
(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,22-23,25H,3H2,1-2H3,(H,21,26)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVDDJOCKKMKPE-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)Cl)NN1)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)Cl)/NN1)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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